

Dalazatide Formulation for In Vivo Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dalazatide*

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Introduction

Dalazatide, also known as ShK-186, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases. By blocking Kv1.3, **Dalazatide** effectively suppresses the activation and proliferation of these pathogenic T-cells, making it a promising therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and lupus erythematosus.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of **Dalazatide** in experimental settings.

Mechanism of Action

Dalazatide is a synthetic peptide analog derived from the ShK toxin found in the sea anemone *Stichodactyla helianthus*. [1] Its primary mechanism of action involves the selective blockade of the Kv1.3 potassium channel on effector memory T-cells. [1] This inhibition disrupts the potassium efflux necessary to maintain the electrochemical gradient required for sustained calcium influx upon T-cell receptor activation. The subsequent reduction in intracellular calcium signaling leads to the suppression of T-cell activation, proliferation, and the production of pro-inflammatory cytokines. [2] A key advantage of **Dalazatide** is its targeted approach, as it primarily affects the chronically activated TEM cells implicated in autoimmune diseases while having minimal impact on other T-cell subsets, thus avoiding broad immunosuppression. [1]

Data Presentation

Table 1: Dalazatide Dosing Regimens in Preclinical In Vivo Models

Animal Model	Species	Disease Model	Route of Administration	Dosing Regimen	Reference
Rat	Delayed-Type Hypersensitivity (DTH)	Ovalbumin-induced	Subcutaneous	100 µg/kg, once	[2][3]
Rat	Multiple Sclerosis	Experimental Autoimmune Encephalomyelitis (EAE)	Subcutaneous	10, 100 µg/kg, daily or every 3 days	
Rat	Rheumatoid Arthritis	Pristane-Induced Arthritis (PIA)	Subcutaneous	10, 100 µg/kg, daily or every other day	[4]
Rat	Lupus Nephritis	Glomerulonephritis Model	Subcutaneous	1, 10 µg/kg, daily	

Table 2: Dalazatide Dosing in Human Clinical Trials

Clinical Trial Phase	Indication	Route of Administration	Dosing Regimen	Reference
Phase 1b	Plaque Psoriasis	Subcutaneous	30 µg or 60 µg, twice weekly for 4 weeks	[5]

Table 3: Pharmacokinetic Parameters of Dalazatide (Human, Phase 1b)

Parameter	30 mcg Dose (Day 1)	60 mcg Dose (Day 1)	30 mcg Dose (Day 29)	60 mcg Dose (Day 29)	Reference
C _{max} (pg/mL)	1050 (± 297)	2220 (± 605)	1210 (± 320)	2730 (± 1030)	
T _{max} (hr)	0.33 (0.25 - 4.0)	0.33 (0.25 - 4.0)	0.33 (0.25 - 1.0)	0.33 (0.25 - 1.0)	[1]
AUC (last) (hr*pg/mL)	2000 (± 484)	4250 (± 1190)	2400 (± 595)	5690 (± 2460)	

Experimental Protocols

Protocol 1: Preparation of Dalazatide Formulation for Subcutaneous Injection in Rodents

This protocol is based on the formulation described by Tarcha et al., 2012 in the Journal of Pharmacology and Experimental Therapeutics.[\[4\]](#)

Materials:

- **Dalazatide** (ShK-186) peptide powder
- Sodium Phosphate (e.g., Sodium Phosphate Monobasic and Dibasic)
- Sodium Chloride (NaCl)
- Polysorbate 20 (Tween 20)
- Sterile Water for Injection
- Sterile, low-protein binding microcentrifuge tubes and pipette tips
- pH meter
- Sterile 0.22 µm syringe filter

Procedure:

- Prepare the Vehicle Buffer (10 mM Sodium Phosphate, 0.8% NaCl, 0.05% Polysorbate 20, pH 6.0):
 - In a sterile container, dissolve the appropriate amounts of Sodium Phosphate monobasic and dibasic in Sterile Water for Injection to achieve a final concentration of 10 mM.
 - Add NaCl to a final concentration of 0.8% (w/v).
 - Add Polysorbate 20 to a final concentration of 0.05% (v/v).
 - Adjust the pH of the solution to 6.0 using 1N HCl or 1N NaOH as needed.
 - Bring the final volume to the desired amount with Sterile Water for Injection.
 - Sterile-filter the vehicle buffer through a 0.22 μ m syringe filter into a sterile container.
- Reconstitute **Dalazatide**:
 - Aseptically weigh the required amount of **Dalazatide** powder.
 - In a sterile, low-protein binding microcentrifuge tube, add the calculated volume of the sterile vehicle buffer to the **Dalazatide** powder to achieve the desired stock concentration (e.g., 1 mg/mL).
 - Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
- Prepare Dosing Solutions:
 - Perform serial dilutions of the reconstituted **Dalazatide** stock solution with the sterile vehicle buffer to achieve the final desired concentrations for injection (e.g., 10 μ g/mL, 100 μ g/mL).
- Storage:
 - It is recommended to prepare the formulation fresh on the day of use.

- If short-term storage is necessary, store the formulation at 2-8°C for no longer than 24 hours. For longer-term storage of the peptide powder, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.[3]

Protocol 2: In Vivo Administration of Dalazatide via Subcutaneous Injection in Rodents

Materials:

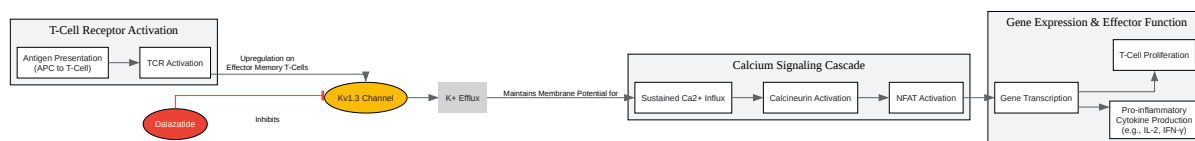
- Prepared **Dalazatide** dosing solution
- Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
- Animal restraint device (if necessary)
- 70% Ethanol for disinfection

Procedure:

- Animal Preparation:
 - Acclimatize the animals to the experimental conditions.
 - Weigh each animal to determine the correct injection volume based on its body weight and the desired dose.
- Injection Site Preparation:
 - The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
 - Wipe the injection site with 70% ethanol and allow it to air dry.
- Subcutaneous Injection:
 - Gently lift a fold of skin at the prepared injection site.
 - Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

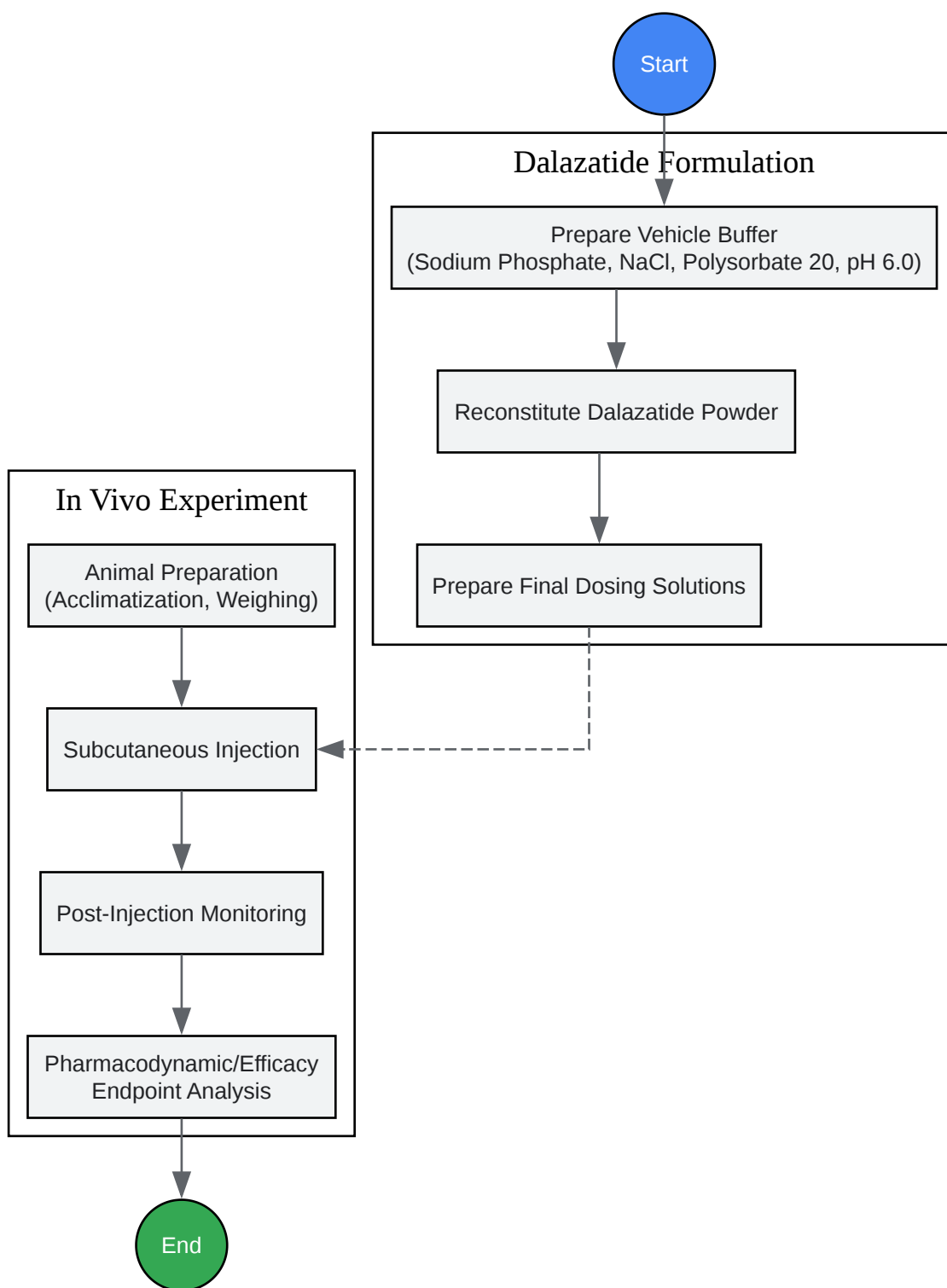
- Aspirate slightly to ensure the needle is not in a blood vessel.
- Slowly inject the calculated volume of the **Dalazatide** solution.
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- Post-injection Monitoring:
 - Monitor the animals for any adverse reactions immediately after injection and at regular intervals as required by the experimental protocol.

Visualizations



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Caption: Signaling pathway of **Dalazatide** action on effector memory T-cells.



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Caption: Experimental workflow for **Dalazatide** in vivo studies.

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